N-Pivaloylglycine

Descripción

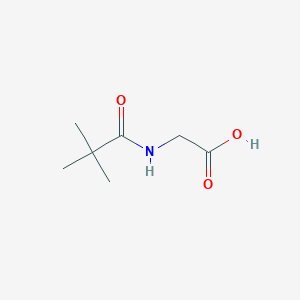

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRUEBYROMJFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368979 | |

| Record name | 2-Pivalamidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23891-96-5 | |

| Record name | 2-Pivalamidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of N-Pivaloylglycine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of N-Pivaloylglycine (CAS Number: 23891-96-5), an acylglycine and a derivative of the amino acid glycine (B1666218).[1][2] Acylglycines are typically minor metabolites of fatty acids, and their elevated levels in urine and blood can be indicative of various fatty acid oxidation disorders.[1][2] This guide consolidates key physicochemical data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Properties

This compound typically presents as a white crystalline solid at room temperature.[3][4] Its molecular structure consists of a glycine moiety where the amino group is acylated by a pivaloyl group. This structure dictates its physical properties, including solubility and melting point.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 23891-96-5 | [3][4] |

| Molecular Formula | C₇H₁₃NO₃ | [3] |

| Molecular Weight | 159.18 g/mol | [1][3][4] |

| Appearance | White Crystals | [4] |

| Melting Point | 134-135 °C | [3] |

| Boiling Point | 362.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 0.624 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Assay Purity | ≥98.0% (by HPLC) | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Solubility Profile

This compound's solubility is a critical parameter for its application in various experimental and formulation contexts.

-

General Solvents: It is reported to be soluble in water, methanol, and ethyl acetate.[4]

-

Organic Solvents for In Vitro Use: For laboratory purposes, it may be dissolved in Dimethyl Sulfoxide (DMSO). If solubility in DMSO is limited, Dimethylformamide (DMF) or ethanol (B145695) are suggested alternatives.[3]

-

Common In Vivo Formulations: For animal studies, this compound can be formulated by dissolving in PEG400 or suspending in 0.2% Carboxymethyl cellulose.[3] Another common vehicle involves a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[3]

Experimental Protocols

Detailed methodologies for determining the physical properties of chemical compounds are crucial for reproducibility and validation. While specific experimental reports for this compound are not detailed in the provided search results, the following are standard protocols widely used for determining the key properties listed above.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid like this compound is a sharp indicator of its purity.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). A calibrated thermometer is positioned with its bulb at the same height as the sample.

-

Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is expected to be 134-135 °C.[3]

Solubility Determination (Isothermal Saturation Method)

This gravimetric method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Sample Addition: An excess amount of this compound is added to a known volume or mass of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particulates.

-

Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Quantification: The container with the dried solute is weighed again. The mass of the dissolved this compound is calculated by subtraction. The solubility is then expressed in terms of mass per volume or mass per mass of the solvent (e.g., mg/mL or g/100g ).

Purity Assay (High-Performance Liquid Chromatography - HPLC)

HPLC is a standard technique used to assess the purity of this compound, which is reported to be ≥98.0%.[1][2]

-

Standard Preparation: A standard solution of this compound with a precisely known concentration is prepared in a suitable mobile phase solvent.

-

Sample Preparation: A sample solution is prepared by dissolving a known mass of the this compound to be tested in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used for polar to moderately nonpolar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient or isocratic elution may be employed.

-

Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound, as described in the protocol above.

Caption: Workflow for solubility determination by the isothermal saturation method.

References

An In-depth Technical Guide to the Synthesis of N-Pivaloylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Pivaloylglycine, a valuable building block in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of glycine (B1666218) with pivaloyl chloride via the Schotten-Baumann reaction. This document offers a detailed experimental protocol, a summary of key quantitative data, and visual representations of the experimental workflow to facilitate a thorough understanding and successful execution of this synthesis.

Introduction

This compound, also known as 2-(2,2-dimethylpropanamido)acetic acid, is an N-acylated amino acid derivative. The incorporation of the bulky pivaloyl (tert-butylcarbonyl) group can impart unique steric and lipophilic properties to molecules, making this compound a useful intermediate in the synthesis of peptides, peptidomimetics, and other biologically active compounds. The most common and efficient method for its preparation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2][3]

Reaction Scheme

The synthesis of this compound from glycine and pivaloyl chloride proceeds as follows:

The base, typically sodium hydroxide (B78521), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3] The reaction is often performed in a biphasic system of an organic solvent and water.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | [4] |

| Molecular Weight | 159.18 g/mol | [4] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 134-135 °C | [4] |

| Boiling Point (Predicted) | 362.2 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [4] |

| LogP (Predicted) | 0.624 | [4] |

| CAS Number | 23891-96-5 | [4] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction for N-acylation of amino acids.

Materials:

-

Glycine

-

Pivaloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Water (distilled or deionized)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

-

Preparation of Pivaloyl Chloride Solution: In a separate container, dissolve pivaloyl chloride (1.05 equivalents) in an equal volume of an organic solvent such as dichloromethane or diethyl ether.

-

Acylation Reaction: Add the pivaloyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the aqueous layer with a fresh portion of the organic solvent.

-

Combine all organic layers.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The product, this compound, should precipitate as a white solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

-

Dry the purified this compound under vacuum to a constant weight.

-

Expected Yield and Characterization Data

While a specific yield for this exact protocol is not cited in the immediate literature, yields for similar Schotten-Baumann acylations of amino acids are typically in the range of 70-90%. The final product should be characterized to confirm its identity and purity.

Table of Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the pivaloyl group (singlet, ~1.2 ppm, 9H) and the glycine methylene (B1212753) group (doublet, ~3.9 ppm, 2H), as well as an amide proton (triplet, variable shift) and a carboxylic acid proton (broad singlet, variable shift). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the amide carbonyl carbon, the glycine methylene carbon, and the carboxylic acid carbonyl carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorptions for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and C=O stretch of the carboxylic acid (around 1720 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 160.0968 or a corresponding adduct. |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

References

CAS number 23891-96-5 chemical properties.

An In-depth Technical Guide to the Chemical Properties of N-Pivaloylglycine (CAS 23891-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS Number: 23891-96-5). The information is curated for professionals in research and development, offering detailed experimental protocols, key biochemical pathways, and structured data for easy reference.

Chemical Identity and Properties

This compound, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is an acylglycine.[1] Acylglycines are metabolites of fatty acids, typically formed through the action of the enzyme glycine (B1666218) N-acyltransferase.[1] Elevated levels of certain acylglycines in urine and blood can be indicative of various fatty acid oxidation disorders.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [2][3][4] |

| Molecular Weight | 159.18 g/mol | [1][2][5] |

| Melting Point | 134-135 °C | [2][3][4] |

| Boiling Point (Predicted) | 362.2 ± 25.0 °C at 760 mmHg | [2][3][4] |

| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [2][3][4] |

| pKa (Predicted) | 3.62 ± 0.10 | [2] |

| Appearance | White Crystals / Solid | [2][6] |

| Flash Point (Predicted) | 172.8 °C | [3][4] |

| Exact Mass | 159.09 g/mol | [3][4] |

| LogP | 0.62420 | [3] |

| Vapour Pressure | 3.14E-06 mmHg at 25°C | [3] |

| Polar Surface Area (PSA) | 66.40 Ų | [3] |

| Assay (Purity) | ≥98.0% (HPLC) | [1][5] |

| Storage Temperature | 2-8°C | [1][2][7] |

| Solubility | Soluble in Ethyl Acetate, Methanol, Water | [2] |

| InChI Key | RTRUEBYROMJFNU-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C(NCC(O)=O)=O)C | [4] |

Biochemical Context and Synthesis

This compound is formed via the glycine conjugation pathway, a critical detoxification process in mammals. This pathway involves the activation of a carboxylic acid (in this case, pivalic acid, a metabolite) to its acyl-CoA derivative, followed by conjugation with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT).[8]

Biosynthesis Pathway

The diagram below illustrates the glycine-dependent biosynthesis of this compound.

Logical Synthesis Workflow

The chemical synthesis of this compound typically involves the acylation of glycine with pivaloyl chloride.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound and for its analysis.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) onto the benchtop. Repeat until the sample is packed to a height of 1-2 mm.[10][12]

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point is known (134-135 °C), set the apparatus to heat rapidly to about 120 °C.

-

Above this temperature, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]

-

Observe the sample through the magnifying lens.

-

-

Recording the Range:

Boiling Point Determination (Thiele Tube Method)

As the compound is a solid at room temperature, its boiling point is high and typically predicted. However, a Thiele tube offers a micro-method for experimental determination.[13]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach tubes to the thermometer

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Place a small amount (less than 0.5 mL) of molten this compound or a solution in a high-boiling solvent into the small test tube.

-

Assembly:

-

Place the capillary tube, open end down, into the small test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, making sure the thermometer bulb is below the side-arm junction. The rubber band should remain above the oil level.[13]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion. This will induce convection currents in the oil, ensuring uniform heating.[13]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[13]

-

-

Measurement:

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as the external pressure now equals the vapor pressure inside the tube.[13]

-

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of this compound in various solvents.[14][15][16]

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated pipettes

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Methanol, Ethyl Acetate.

Procedure:

-

General Method:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions.

-

After each addition, shake the tube vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.[14]

-

Observe if the solid dissolves completely. The compound is considered soluble if a homogeneous solution forms.

-

-

Specific Tests:

-

Water: Test solubility in water. Given its carboxylic acid and amide groups, it is expected to have some water solubility.

-

5% NaOH: The compound is expected to be soluble. As a carboxylic acid, it will react with a strong base (NaOH) to form a water-soluble sodium salt.[15]

-

5% NaHCO₃: The compound is expected to be soluble with the evolution of CO₂ gas. This is a positive test for a carboxylic acid, which is a strong enough acid to be deprotonated by the weak base bicarbonate.[17]

-

5% HCl: The compound is expected to be insoluble. It does not have a basic functional group (like an amine) to be protonated by acid.[18]

-

Organic Solvents: Test solubility in polar organic solvents like Methanol and less polar solvents like Ethyl Acetate.

-

Purity Analysis by HPLC Workflow

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity (assay) of this compound.[1][5] The workflow below outlines the general steps for analysis.

References

- 1. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. researchgate.net [researchgate.net]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. benchchem.com [benchchem.com]

- 7. New insights into the catalytic mechanism of human glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. is.muni.cz [is.muni.cz]

- 18. csub.edu [csub.edu]

N-Pivaloylglycine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pivaloylglycine is a synthetic acylamino acid, a derivative of the simplest amino acid, glycine. Its unique structure, featuring a bulky pivaloyl group, imparts specific physicochemical properties that are of interest in various fields, including drug discovery and development, where solubility is a critical parameter. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, enabling researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 134-135 °C |

| LogP (Predicted) | 0.624 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from publicly available chemical databases.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound exhibits solubility in a range of organic solvents. It is generally described as soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and in polar protic solvents such as methanol (B129727) and ethanol. Its solubility in water and ethyl acetate (B1210297) has also been noted. However, for scientific and developmental purposes, precise quantitative data is required.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. Researchers are encouraged to determine this data empirically using the standardized methods detailed below. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | g/L | mg/mL |

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) | |||

| Add other solvents as tested |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols should be employed for determining the solubility of this compound. The thermodynamic shake-flask method is considered the gold standard for equilibrium solubility determination.[1][2]

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[1][2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To further separate the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery and provides a measure of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock solution into an aqueous buffer. For organic solvents, a similar principle can be applied to assess the apparent solubility under non-equilibrium conditions.[1][3]

Materials:

-

This compound stock solution in DMSO (e.g., 10-20 mM)

-

Selected organic solvents

-

96-well plates

-

Plate shaker

-

Plate reader with turbidity or nephelometry capabilities, or HPLC/UV-Vis for quantification after filtration.

Procedure:

-

Plate Preparation:

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Add small aliquots of the this compound DMSO stock solution to the wells to achieve a range of final concentrations.

-

-

Incubation:

-

Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[1]

-

-

Detection of Precipitation:

-

Nephelometry/Turbidimetry: Measure the light scattering or turbidity in each well. An increase in signal compared to the solvent blank indicates precipitation. The lowest concentration at which precipitation is observed is the kinetic solubility limit.

-

Filtration and Quantification: Alternatively, filter the contents of the wells through a filter plate. Quantify the concentration of this compound in the filtrate using HPLC or UV-Vis. The highest concentration that remains in solution is the kinetic solubility.

-

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Conclusion

References

Technical Guide to N-Pivaloylglycine: Physicochemical Properties and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical and spectral data for N-Pivaloylglycine. The information is intended to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for the cited characterization techniques are provided.

Physicochemical Properties

This compound, also known as 2-(2,2-dimethylpropanoylamino)acetic acid, is a derivative of the amino acid glycine (B1666218). Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 134-135 °C | |

| Appearance | White to off-white solid | |

| CAS Number | 23891-96-5 |

Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is predicted to show four distinct signals. The chemical shifts (δ) are estimated for a standard solvent like DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Triplet | 1H | -NH- |

| ~3.8 | Doublet | 2H | -CH₂- |

| ~1.1 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum is predicted to show five distinct signals.

| Chemical Shift (ppm) | Assignment |

| ~178 | Amide C=O |

| ~172 | Carboxylic Acid C=O |

| ~42 | -CH₂- |

| ~38 | Quaternary Carbon (-C(CH₃)₃) |

| ~27 | tert-butyl -CH₃ |

Predicted Infrared (IR) Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| 2960-2850 | C-H stretch | Alkane |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

Predicted Mass Spectrometry Data

Under electron ionization mass spectrometry (EI-MS), this compound (m/z = 159.18) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 142 | [M - OH]⁺ |

| 114 | [M - COOH]⁺ |

| 85 | [C(CH₃)₃CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the N-acylation of glycine with pivaloyl chloride in an aqueous basic solution.

Reagents and Equipment:

-

Glycine

-

Pivaloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in an Erlenmeyer flask, and cool the solution in an ice bath with stirring.

-

Slowly add pivaloyl chloride dropwise to the cold, stirring solution. Maintain the temperature below 10 °C during the addition.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water.

-

Dry the purified this compound in a drying oven at a temperature below its melting point.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare the solid sample for analysis, commonly using an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the dry this compound powder onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water vapor.

Mass Spectrometry:

-

Introduce a small amount of the this compound sample into the mass spectrometer, for example, via a direct insertion probe for a solid sample.

-

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis of this compound.

Pivaloyl Glycine: A Biochemical and Physiological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyl glycine (B1666218) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine. While direct research on the specific biochemical and physiological actions of pivaloyl glycine is limited, its role can be inferred from the metabolism of its constituent parts—pivalic acid and glycine—and the broader understanding of acylglycine function. This technical guide synthesizes the available evidence to provide a comprehensive overview of the formation, metabolic fate, and potential physiological implications of pivaloyl glycine. It is primarily considered a detoxification product, particularly in the context of exposure to pivalic acid-containing compounds.

Introduction

Pivaloyl glycine (N-pivaloylglycine) is a derivative of the amino acid glycine. Acylglycines are typically minor metabolites of fatty acids; however, their levels in blood and urine can become elevated in various fatty acid oxidation disorders. The formation of pivaloyl glycine is a metabolic process aimed at detoxifying pivaloyl-CoA, which can arise from the metabolism of pivalic acid. Pivalic acid is notably a component of certain prodrugs, such as pivampicillin (B1678493) and pivmecillinam. The administration of these drugs can lead to an increased metabolic load of pivalic acid, subsequently impacting endogenous metabolic pathways.

Biochemical Formation and Metabolism

Enzymatic Synthesis

The synthesis of pivaloyl glycine is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) . This enzyme facilitates the conjugation of an acyl-CoA molecule with glycine, releasing coenzyme A (CoA) in the process. The primary substrates for this reaction are an acyl-CoA and glycine.[1] In the case of pivaloyl glycine formation, the specific acyl-CoA is pivaloyl-CoA.

The reaction can be summarized as:

Pivaloyl-CoA + Glycine ⇌ Pivaloyl Glycine + CoA

This process is a key component of the glycine conjugation pathway, which serves to detoxify xenobiotic and endogenous acyl-CoAs, thereby regenerating the pool of free Coenzyme A (CoASH) which is crucial for numerous metabolic processes.

Metabolic Context: Pivalic Acid Metabolism

The precursor for pivaloyl glycine formation, pivaloyl-CoA, is derived from pivalic acid. The administration of drugs containing a pivaloyl ester leads to the liberation of pivalic acid, which is then activated to pivaloyl-CoA. This acyl-CoA can then enter two primary metabolic fates:

-

Conjugation with Carnitine: Pivaloyl-CoA can be conjugated with carnitine to form pivaloylcarnitine. This is a major pathway for the elimination of pivalic acid and can lead to a significant depletion of the body's carnitine stores.

-

Conjugation with Glycine: Alternatively, pivaloyl-CoA can be conjugated with glycine to form pivaloyl glycine, which is then excreted in the urine.

The balance between these two pathways likely depends on the availability of carnitine and glycine, as well as the relative activities of the respective conjugating enzymes.

Physiological Actions and Implications

Detoxification and Excretion

The primary physiological role of pivaloyl glycine formation is likely the detoxification and elimination of pivalic acid. By converting pivaloyl-CoA to the more water-soluble pivaloyl glycine, the body can facilitate its excretion via the kidneys. This is a common strategy for eliminating xenobiotic carboxylic acids. The presence of pivaloyl glycine in urine can be considered a biomarker for exposure to pivalic acid.

Impact on Glycine Homeostasis

The synthesis of pivaloyl glycine consumes endogenous glycine. Under conditions of high exposure to pivalic acid, this could potentially deplete local or systemic glycine pools. Glycine is a non-essential amino acid, but it plays crucial roles as a neurotransmitter, a precursor for the synthesis of proteins (especially collagen), glutathione, purines, and heme.[2] A significant diversion of glycine towards pivaloyl glycine formation could theoretically impact these pathways, although this has not been experimentally demonstrated.

Potential for Hydrolysis

It is plausible that pivaloyl glycine can be hydrolyzed back to pivalic acid and glycine by amidohydrolases in the body, although specific enzymes for this reaction have not been characterized. If hydrolysis occurs, the physiological effects would be attributable to the separate actions of pivalic acid and glycine.

Quantitative Data

As there is a lack of direct experimental studies on the biochemical actions of pivaloyl glycine, no quantitative data such as enzyme kinetics (Km, Vmax), IC50 values, or receptor binding affinities are available in the literature for pivaloyl glycine itself. The following table summarizes relevant data for related compounds and processes.

| Parameter | Compound/Process | Value | Organism/System | Reference |

| Km (Glycine) | Glycine transport into brain mitochondria | 1.7 mM | Rat | [3] |

| Km (Glycine) | Glycine transport into liver mitochondria | 5.7 mM | Rat | [3] |

| NOAEL (Glycine) | 4-week oral administration | >2000 mg/kg/day | Rat | [4][5] |

Experimental Protocols

Detailed experimental protocols for studying the specific actions of pivaloyl glycine are not available due to the absence of such studies in the published literature. However, based on the analysis of related acylglycines and metabolic pathways, the following methodologies could be adapted.

Protocol: In Vitro Synthesis and Analysis of Pivaloyl Glycine

Objective: To synthesize pivaloyl glycine enzymatically and analyze its production.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Pivaloyl-CoA

-

[14C]-Glycine

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

-

HPLC system with a radiodetector

-

Scintillation counter

Method:

-

Isolate mitochondria from fresh rat liver using standard differential centrifugation techniques.

-

Prepare a reaction mixture containing the mitochondrial preparation (as a source of glycine N-acyltransferase), pivaloyl-CoA, and [14C]-glycine in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding a quenching solution (e.g., perchloric acid).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the presence of [14C]-pivaloyl glycine using HPLC with a radiodetector.

-

Quantify the amount of product formed by comparing the peak area to a standard curve or by using a scintillation counter.

Protocol: Analysis of Pivaloyl Glycine in Urine

Objective: To detect and quantify pivaloyl glycine in urine samples from subjects exposed to pivalic acid.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled acylglycine)

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., for GC-MS analysis)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Method:

-

Thaw the urine sample and add the internal standard.

-

Perform sample cleanup and concentration using SPE.

-

Elute the acylglycines from the SPE column.

-

If using GC-MS, derivatize the sample to increase volatility.

-

Inject the prepared sample into the GC-MS or LC-MS/MS system.

-

Identify pivaloyl glycine based on its retention time and mass spectrum.

-

Quantify the concentration of pivaloyl glycine by comparing its peak area to that of the internal standard.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and logical relationships involving pivaloyl glycine.

Caption: Metabolic fate of pivalic acid leading to the formation of pivaloyl glycine.

Caption: Potential impact of pivaloyl glycine formation on glycine homeostasis.

Conclusion

Pivaloyl glycine is a metabolite formed through the glycine conjugation pathway, primarily as a means of detoxifying and eliminating pivalic acid. Its formation is dependent on the activity of glycine N-acyltransferase and the availability of glycine and pivaloyl-CoA. While direct evidence for its physiological actions is lacking, its formation has implications for the homeostasis of coenzyme A, carnitine, and glycine. Further research is needed to elucidate any direct biochemical or physiological effects of pivaloyl glycine itself. The analysis of urinary pivaloyl glycine can serve as a valuable biomarker for exposure to pivalic acid-containing compounds. This guide provides a foundational understanding based on current knowledge of related metabolic pathways, intended to support further investigation by researchers and professionals in drug development.

References

- 1. Effects of dipropylacetate on the glycine cleavage enzyme system and glycine levels. A possible experimental approach to non-ketotic hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging therapeutic potential of glycine in cardiometabolic diseases: dual benefits in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine transport in rat brain and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Pivaloylglycine in Medicinal Chemistry: A Technical Guide to the Pivaloyloxymethyl (POM) Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pivaloylglycine, a synthetic amino acid derivative, serves as a conceptual cornerstone for the widely employed pivaloyloxymethyl (POM) prodrug strategy in medicinal chemistry. While not a therapeutic agent in its own right, the pivaloyl moiety derived from its structure is instrumental in enhancing the druggability of molecules bearing polar functional groups, such as carboxylic and phosphonic acids. This technical guide provides an in-depth exploration of the POM prodrug approach, detailing its mechanism of action, synthesis, and application in drug development. The guide includes a comprehensive review of experimental protocols for prodrug synthesis and evaluation, quantitative data on the efficacy of POM prodrugs, and visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and the Pivaloyloxymethyl (POM) Prodrug Concept

This compound is a derivative of the amino acid glycine, characterized by the presence of a bulky, lipophilic pivaloyl group attached to the nitrogen atom. In medicinal chemistry, its primary relevance lies in the conceptual framework it provides for the pivaloyloxymethyl (POM) ester prodrug strategy.

Many promising drug candidates possess polar functional groups like carboxylic acids and phosphonic acids. While these groups can be crucial for target binding, they often lead to poor cell permeability and low oral bioavailability due to their ionization at physiological pH. The POM prodrug approach addresses this limitation by masking these polar groups with a pivaloyloxymethyl ester. This modification increases the lipophilicity of the drug molecule, facilitating its passage across cellular membranes. Once inside the cell, the POM ester is cleaved by ubiquitous intracellular esterases, releasing the active drug, formaldehyde (B43269), and pivalic acid. This targeted release of the active pharmaceutical ingredient (API) at its site of action is a key advantage of this strategy.

Clinically successful drugs that utilize the POM prodrug approach include the antiviral agent adefovir (B194249) dipivoxil and the antibiotic pivampicillin[1].

The Pivaloyloxymethyl (POM) Prodrug Strategy

The core principle of the POM prodrug strategy is to transiently modify a drug's chemical structure to improve its pharmacokinetic properties without compromising its pharmacodynamic activity.

Mechanism of Action

The journey of a POM prodrug from administration to therapeutic action involves several key steps:

-

Absorption: The increased lipophilicity of the POM ester allows the prodrug to be more readily absorbed, often through passive diffusion across the gastrointestinal tract or other biological membranes.

-

Distribution: The prodrug is distributed throughout the body via systemic circulation.

-

Cellular Uptake: The lipophilic nature of the prodrug facilitates its entry into target cells.

-

Intracellular Hydrolysis: Once inside the cell, esterases recognize and hydrolyze the ester bond of the POM group.

-

Release of Active Drug: This enzymatic cleavage releases the active drug, allowing it to interact with its intracellular target. Byproducts of this hydrolysis are formaldehyde and pivalic acid[2].

Synthesis and Experimental Protocols

The synthesis of POM prodrugs typically involves the reaction of the parent drug containing a carboxylic or phosphonic acid with a pivaloyloxymethyl halide, most commonly chloromethyl pivalate (B1233124).

General Synthesis of Pivaloyloxymethyl Esters

Reaction: R-COOH + (CH₃)₃C-CO-O-CH₂-Cl → R-COO-CH₂-O-CO-C(CH₃)₃ + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Pivaloyloxymethyl Ester of a Carboxylic Acid

-

Dissolution: Dissolve the carboxylic acid-containing drug in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Reagent Addition: Add chloromethyl pivalate to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pivaloyloxymethyl ester.

Evaluation of Prodrug Properties

This assay determines the stability of the POM prodrug in biological matrices and its conversion to the active drug.

Protocol:

-

Incubation: Incubate the POM prodrug at a known concentration in a biological matrix (e.g., human plasma, liver microsomes, or cell lysates) at 37°C.

-

Sampling: At various time points, withdraw aliquots of the incubation mixture.

-

Quenching: Immediately quench the enzymatic activity by adding a suitable solvent (e.g., acetonitrile) and/or acid.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug and the concentration of the released active drug.

-

Data Analysis: Plot the concentration of the prodrug versus time to determine its half-life (t½) in the biological matrix.

The Caco-2 cell permeability assay is a standard in vitro model to predict human intestinal absorption of drugs[1][3].

Protocol:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts until they form a confluent monolayer.

-

Dosing: Add the POM prodrug to the apical (A) side of the monolayer.

-

Sampling: At specified time intervals, collect samples from the basolateral (B) side.

-

Analysis: Quantify the concentration of the prodrug in the basolateral samples using LC-MS/MS.

-

Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer. A bidirectional assay (A to B and B to A) can also be performed to investigate active efflux mechanisms[3].

Quantitative Data on POM Prodrugs

The effectiveness of the POM prodrug strategy is demonstrated by the significant improvement in the biological activity of the parent drug, often reflected in lower IC₅₀ or EC₅₀ values in cell-based assays.

| Parent Drug | Prodrug | Target/Assay | Parent Drug IC₅₀ (µM) | Prodrug IC₅₀ (µM) | Fold Improvement | Reference |

| 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) | bis(pivaloyloxymethyl) PMEA | Anti-HIV Activity (CEM cells) | >100 | Inactive at 100 µM | - | [4] |

| α-Carboxy Nucleoside Phosphonate | bis(pivaloyloxymethyl) α-CNP | Anti-HIV Activity (CEM cells) | N/A (inactive) | 59 ± 17 | N/A | [5][6] |

| Butyric Acid | Pivaloyloxymethyl butyrate (B1204436) (AN-9) | Anticancer Activity (in vitro) | N/A | Potent | N/A | [7][8] |

Note: Data for direct this compound derivatives as therapeutic agents is not available in the public domain. The table showcases the efficacy of the pivaloyloxymethyl prodrug strategy with other parent molecules.

Case Study: Pivaloyloxymethyl Butyrate (AN-9)

Pivaloyloxymethyl butyrate (AN-9) is a prodrug of butyric acid, a histone deacetylase (HDAC) inhibitor with potential anticancer activity. Butyric acid itself has poor pharmacokinetic properties. AN-9 was developed to improve its delivery and efficacy[7][8].

Clinical Trials: AN-9 has undergone Phase I clinical trials for patients with advanced solid malignancies. The studies demonstrated the feasibility of administering the prodrug intravenously, although dose-limiting toxicities were encountered. A partial response was observed in a patient with non-small cell lung cancer[7][8].

Mechanism of Intracellular Activation:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Caco-2 Permeability | Evotec [evotec.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative modeling of the dynamics and intracellular trafficking of far-red light-activatable prodrugs: implications in stimuli-responsive drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Pivaloylglycine and its Analogs in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, utilizing chiral ligands to steer the stereochemical outcome of a reaction, has emerged as a powerful tool in this endeavor. Among the vast array of chiral ligands, those derived from the natural chiral pool of amino acids are particularly attractive due to their ready availability, structural diversity, and inherent chirality. This technical guide focuses on the role and application of N-acyl amino acids, with a specific emphasis on N-pivaloylglycine as a representative member, in the realm of asymmetric catalysis. While this compound itself is not extensively documented as a standalone, "privileged" ligand, it belongs to the broader, mechanistically significant class of N-acyl amino acid ligands, which have been successfully employed in key asymmetric transformations.

This guide will delve into the application of this ligand class in the context of the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction for the enantioselective formation of C-C bonds. We will provide a summary of representative performance data, a detailed experimental protocol for a benchmark reaction, and a visualization of the underlying catalytic cycle.

Data Presentation: Performance of N-Acyl Amino Acid Derived Ligands

The efficacy of a chiral ligand in asymmetric catalysis is typically evaluated by the yield and enantiomeric excess (ee%) it achieves across a range of substrates and reaction conditions. While specific and comprehensive data tables for this compound as a primary ligand in benchmark reactions are not prevalent in the literature, the broader class of N-acyl amino acid ligands has demonstrated considerable potential. These ligands often act in concert with a metal catalyst, most notably palladium, to create a chiral environment that dictates the facial selectivity of nucleophilic attack.

For the purpose of this guide, we present a summary of results for a closely related system, showcasing the typical performance of amino acid-derived ligands in the palladium-catalyzed asymmetric allylic alkylation. The following table is a representative compilation of data for the reaction of various nucleophiles with allylic substrates, a common method to assess ligand performance.

| Entry | Nucleophile | Allylic Substrate | Ligand Type | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | rac-1,3-diphenylallyl acetate (B1210297) | Amino acid-derived phosphine (B1218219) | >95 | 98 |

| 2 | Benzylamine | rac-1,3-diphenylallyl acetate | Amino acid-derived phosphine | 92 | 95 |

| 3 | Pyrrole | Boc-activated cyclopentene-1,4-diol | Chiral diphosphine | 83 | 92 |

| 4 | N-methoxy amide | Boc-activated cyclopentene-1,4-diol | Chiral diphosphine | 91 | 92 |

| 5 | Glycinate | N-allyl imine | Chiral bis-phosphine | 60 | >95 (dr) |

This table is a composite representation based on typical results found in the literature for amino acid-derived and other chiral phosphine ligands in Pd-catalyzed AAA reactions to illustrate general performance.

Experimental Protocols: A Key Reaction

The following is a detailed methodology for a representative palladium-catalyzed asymmetric allylic alkylation (AAA) of a standard benchmark substrate, rac-1,3-diphenylallyl acetate, with dimethyl malonate. This protocol is based on established procedures in the field and serves as a practical guide for researchers.

Reaction: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

Materials:

-

[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

-

Chiral Ligand (e.g., an N-acyl amino acid-derived phosphine ligand)

-

rac-1,3-Diphenylallyl acetate

-

Dimethyl malonate

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Potassium acetate (KOAc)

-

Anhydrous, degassed solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the chiral N-acyl amino acid-derived ligand (0.025 mmol, 2.5 mol%) in anhydrous, degassed DCM (2 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper color, indicating complex formation.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add rac-1,3-diphenylallyl acetate (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

-

Addition of Reagents: To the flask containing the substrate, add dimethyl malonate (1.2 mmol, 1.2 equiv) via syringe. Subsequently, add BSA (1.3 mmol, 1.3 equiv) and KOAc (0.05 mmol, 5 mol%) to the reaction mixture.

-

Initiation of Reaction: Add the pre-formed catalyst solution to the substrate mixture via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization: Diagrams

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). This cycle is initiated by the oxidative addition of a Pd(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. The chiral ligand, in this case represented by the N-acyl amino acid class, creates a chiral environment around the metal center, influencing the subsequent nucleophilic attack to afford the product with high enantioselectivity.

The N-Pivaloyl Group: An In-depth Technical Guide to its Stability and Application in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The N-pivaloyl (Piv) protecting group, derived from pivalic acid (2,2-dimethylpropanoic acid), is a valuable tool in modern organic synthesis, particularly for the protection of primary and secondary amines. Its sterically hindered tert-butyl moiety confers a high degree of stability compared to other common N-acyl protecting groups, such as acetyl (Ac) and benzoyl (Bz). This enhanced stability allows for greater functional group tolerance in complex synthetic routes, making the N-pivaloyl group an excellent choice for multi-step syntheses where robust protection is paramount. However, this stability also necessitates more forcing conditions for its removal. This guide provides a comprehensive overview of the N-pivaloyl group's stability under various conditions, detailed experimental protocols for its introduction and cleavage, and a comparative analysis with other common amine protecting groups.

Comparative Stability of the N-Pivaloyl Group

The N-pivaloyl group is recognized for its exceptional stability across a wide range of reaction conditions. This stability is primarily attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the amide carbonyl from nucleophilic attack and sterically disfavors the formation of the tetrahedral intermediate required for hydrolysis.[1]

Stability Under Acidic Conditions

The N-pivaloyl group is generally stable to acidic conditions that would readily cleave more labile protecting groups like tert-butoxycarbonyl (Boc). While prolonged exposure to strong acids at elevated temperatures can lead to cleavage, it is significantly more resilient than many other protecting groups.[2]

| Protecting Group | Reagent/Conditions | Stability | Reference |

| N-Pivaloyl (Piv) | Trifluoroacetic acid (TFA), room temperature | Stable | [2] |

| N-Pivaloyl (Piv) | Strong mineral acids (e.g., HCl, H₂SO₄), heat | Slowly cleaved | [3] |

| N-tert-Butoxycarbonyl (Boc) | TFA, room temperature | Readily cleaved | [2] |

| N-Benzyloxycarbonyl (Cbz) | HBr in acetic acid | Cleaved | [4] |

| N-9-Fluorenylmethoxycarbonyl (Fmoc) | Strong acids | Stable | [5] |

Stability Under Basic Conditions

The steric hindrance of the pivaloyl group also imparts significant stability towards basic hydrolysis. While less hindered acyl groups like acetyl and benzoyl can be cleaved with moderate bases, the N-pivaloyl group often requires strong, non-nucleophilic bases or harsh conditions for its removal.[6][7]

| Protecting Group | Reagent/Conditions | Stability | Reference |

| N-Pivaloyl (Piv) | Aqueous NaOH, reflux | Very slow hydrolysis | [7] |

| N-Pivaloyl (Piv) | Lithium diisopropylamide (LDA), THF, 40-45 °C | Cleaved | [8] |

| N-Acetyl (Ac) | Aqueous NaOH, room temperature | Readily cleaved | [5] |

| N-Benzoyl (Bz) | Aqueous NaOH, heat | Cleaved | [5] |

| N-9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF | Readily cleaved | [5] |

Stability Under Reductive Conditions

The N-pivaloyl group is generally stable to catalytic hydrogenation, a common method for the deprotection of benzyl-based protecting groups like Cbz. However, it can be cleaved under dissolving metal reduction conditions.

| Protecting Group | Reagent/Conditions | Stability | Reference |

| N-Pivaloyl (Piv) | H₂, Pd/C | Stable | [5] |

| N-Pivaloyl (Piv) | Sodium in liquid ammonia (B1221849) | Cleaved | [9] |

| N-Pivaloyl (Piv) | Lithium, catalytic naphthalene (B1677914) | Cleaved | [10] |

| N-Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Readily cleaved | [2] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of protecting group strategies. The following sections provide protocols for the introduction and removal of the N-pivaloyl group.

Protection of Amines: N-Pivaloylation

The most common method for the introduction of the N-pivaloyl group is the reaction of an amine with pivaloyl chloride in the presence of a base to scavenge the HCl byproduct.

Protocol: N-Pivaloylation of o-Toluidine (B26562) [11]

-

Reagents and Materials:

-

o-Toluidine

-

Triethylamine (B128534) (Et₃N)

-

Pivaloyl chloride

-

Dichloromethane (DCM), anhydrous

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ice-water bath

-

Stirring apparatus

-

-

Procedure:

-

To a stirred solution of o-toluidine (1.0 equiv) and triethylamine (1.0 equiv) in anhydrous DCM, cooled to 0 °C in an ice-water bath, slowly add a solution of pivaloyl chloride (1.0 equiv) in anhydrous DCM.

-

After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

-

Remove the ice bath and stir for a further period (e.g., 2 hours) at room temperature, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water.

-

Separate the organic layer and wash it sequentially with water.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).

-

Deprotection of N-Pivaloyl Amines

The removal of the N-pivaloyl group requires more forcing conditions than for many other protecting groups. The choice of deprotection method depends on the stability of other functional groups in the molecule.

Protocol 1: Basic Cleavage using Lithium Diisopropylamide (LDA) [8]

This method is particularly effective for the deprotection of N-pivaloylindoles.

-

Reagents and Materials:

-

N-Pivaloylindole

-

Lithium diisopropylamide (LDA) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere apparatus (e.g., Schlenk line)

-

Heating apparatus

-

-

Procedure:

-

Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of LDA (typically 2.0 equivalents) in THF to the reaction mixture.

-

Heat the reaction mixture to 40-45 °C and stir for a period of time (e.g., 2-4 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with a suitable organic solvent, wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography if necessary.

-

Protocol 2: Reductive Cleavage using Lithium and Naphthalene [10]

This method provides a non-acidic, non-basic means of cleaving the N-pivaloyl group, particularly from tetrazole derivatives.

-

Reagents and Materials:

-

1-Pivaloyl-1H-tetrazole derivative

-

Lithium powder

-

Naphthalene (catalytic amount, e.g., 20 mol%)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Inert atmosphere apparatus

-

-

Procedure:

-

To a suspension of lithium powder (excess) and naphthalene in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the 1-pivaloyl-1H-tetrazole (1.0 equiv) in THF dropwise.

-

Stir the mixture at 0 °C for a specified time (e.g., 3 hours), monitoring the reaction progress.

-

Upon completion, quench the reaction by the addition of methanol.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic phase, concentrate, and purify the product as needed.

-

Visualizing Workflows and Relationships

N-Pivaloyl Protection and Deprotection Workflow

The following diagram illustrates the general workflow for the protection of an amine with a pivaloyl group and its subsequent removal under different conditions.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 5. benchchem.com [benchchem.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of N-Pivaloylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of N-Pivaloylglycine. Drawing upon data from analogous compounds and established principles of physical organic chemistry, this document offers valuable insights for researchers in drug design and development where understanding molecular geometry and flexibility is paramount.

Molecular Structure and Core Properties

This compound, also known as 2-(2,2-dimethylpropanamido)acetic acid, is an N-acylated derivative of the amino acid glycine (B1666218). Its structure is characterized by a bulky tert-butyl (pivaloyl) group attached to the nitrogen atom of glycine. This substitution significantly influences the molecule's steric and electronic properties, thereby affecting its conformation and potential biological activity.

Key Molecular Information:

| Property | Value |

| Chemical Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 23891-96-5 |

| Canonical SMILES | CC(C)(C)C(=O)NCC(=O)O |

| InChI Key | RTRUEBYROMJFNU-UHFFFAOYSA-N |

Structural Analysis: Bond Lengths and Angles

Table 1: Estimated Bond Lengths for this compound

| Bond | Estimated Length (Å) | Data Source Analogue |

| Cα - C' | 1.52 - 1.54 | Glycine, N-acetylglycine |

| C' = O | 1.24 - 1.26 | Glycine, N-acetylglycine |

| C' - N | 1.32 - 1.34 | N-acetylglycine |

| N - Cα | 1.45 - 1.47 | Glycine, N-acetylglycine |

| N - C(piv) | ~1.35 | N-acyl derivatives |

| C(piv) = O(piv) | ~1.23 | Pivalic acid |

| C(piv) - C(t-bu) | ~1.54 | Pivalic acid |

| C(t-bu) - C(Me) | ~1.53 | Pivalic acid |

Table 2: Estimated Bond Angles for this compound

| Angle | Estimated Angle (°) | Data Source Analogue |

| O - C' - N | 124 - 126 | N-acetylglycine |

| Cα - C' - N | 115 - 117 | N-acetylglycine |

| Cα - C' = O | 118 - 120 | N-acetylglycine |

| C' - N - Cα | 120 - 122 | N-acetylglycine |

| C' - N - C(piv) | ~122 | N-acyl derivatives |

| Cα - N - C(piv) | ~118 | N-acyl derivatives |

| N - C(piv) = O(piv) | ~123 | Pivalic acid |

| N - C(piv) - C(t-bu) | ~117 | Pivalic acid |

| C(piv) - C(t-bu) - C(Me) | ~109.5 | Pivalic acid |

Conformational Analysis

The conformation of this compound is primarily defined by the rotational isomers (rotamers) around the amide bond (C'-N) and the single bonds of the glycine backbone. The bulky pivaloyl group introduces significant steric hindrance, which influences the relative stability of these conformers.

Amide Bond Conformation: cis vs. trans

The amide bond in N-acylated amino acids can exist in either a cis or trans conformation. Due to steric clash between the bulky pivaloyl group and the glycine Cα, the trans conformation is expected to be significantly more stable and, therefore, the predominant form in solution and in the solid state.

Fig. 1: cis/trans Isomerism of the amide bond in this compound.

Dihedral Angles and Rotational Energy

The key dihedral angles that define the conformation of this compound are:

-

ω (omega): Cα - C' - N - C(piv). This angle is approximately 180° for the trans conformer and 0° for the cis conformer.

-

φ (phi): C' - N - Cα - C'.

-

ψ (psi): N - Cα - C' - O.

While specific energy values for this compound are not available, studies on related N-acyl-2-pyrrolines have shown that the presence of a pivaloyl group can lower the rotational barrier around the N-carbonyl bond compared to less bulky acyl groups. This suggests that while the trans form is heavily favored, interconversion may be more facile than in other N-acylglycines.

Table 3: Predicted Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Defining Atoms | Predicted Value (°) |

| ω | Cα - C' - N - C(piv) | ~180 (trans) |

| φ | C' - N - Cα - C' | Variable, likely near ±150 |

| ψ | N - Cα - C' - O | Variable, likely near ±150 |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, adapted from standard procedures for N-acylation of amino acids and subsequent analysis.

Synthesis of this compound

This protocol describes a standard Schotten-Baumann reaction for the N-acylation of glycine.

Fig. 2: Synthetic workflow for this compound.

Materials:

-

Glycine

-

Pivaloyl chloride

-